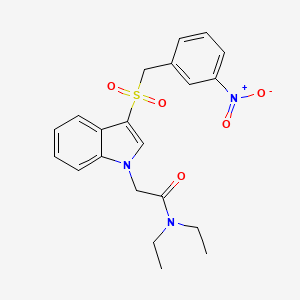![molecular formula C18H14Cl2N2OS2 B2920630 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 866143-68-2](/img/structure/B2920630.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol” is a chemical substance with the molecular formula C18H14Cl2N2OS2 . It is part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol” are not explicitly listed in the search results. The molecular weight of the compound is 409.35256 .Applications De Recherche Scientifique
Spectroscopic Analysis and Potential Applications
A spectroscopic investigation of a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was carried out using FT-IR and FT-Raman spectroscopic techniques. The study focused on understanding the molecular structure, vibrational assignments, and electronic properties, including HOMO-LUMO, NBO, MEP analysis, and molecular docking. These analyses suggest that the compound might exhibit inhibitory activity against certain targets and may act as a potential anti-diabetic compound due to its molecular interactions and stability features arising from hyperconjugative interactions and charge delocalization (Alzoman et al., 2015).
Synthetic Applications
The synthesis and study of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, including regioselective syntheses that yield products with methyl or aryl groups as 6-substituents and various groups as 3-substituents, highlight the versatility of pyrimidinone derivatives in chemical synthesis. These compounds are obtained through cyclocondensation reactions under mild conditions, demonstrating the utility of sulfanyl pyrimidine derivatives in organic synthesis and potential applications in developing pharmaceuticals and other biologically active molecules (Santos et al., 2015).
Molecular Docking and Biological Potentials
Molecular docking studies of related pyrimidine derivatives have shown that these compounds could interact with biological targets, suggesting potential applications in the design of molecules with specific biological activities. For instance, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. Such findings indicate the potential for developing new antimicrobial agents based on the structural motifs of these pyrimidine derivatives (Carcanague et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-15-7-4-8-16(20)14(15)11-25-18-21-12(9-17(23)22-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHXMKBPYUZHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)
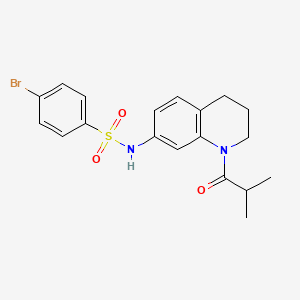

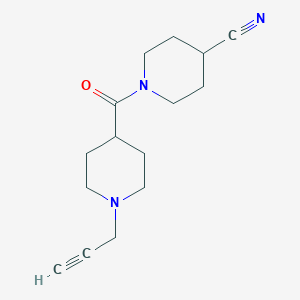
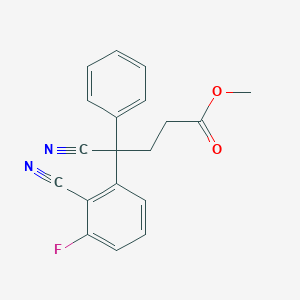
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)
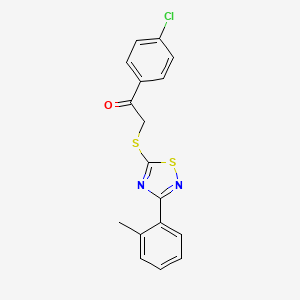
![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)
